5-Bromoquinoline-3-carboxylic acid chemical properties
5-Bromoquinoline-3-carboxylic acid chemical properties
An In-depth Technical Guide to 5-Bromoquinoline-3-carboxylic Acid: Properties, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-Bromoquinoline-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in fundamental chemical principles. We will examine its core properties, outline robust protocols for its characterization, and discuss its reactivity and potential applications, providing the causal insights necessary for its effective utilization in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
5-Bromoquinoline-3-carboxylic acid (CAS No: 1416438-47-5) belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in numerous pharmacologically active agents.[1][2][3] The molecule's architecture, featuring a bromine atom at the C5 position and a carboxylic acid at the C3 position, imparts a unique combination of steric and electronic properties that define its reactivity and potential as a synthetic intermediate.
The bromine atom serves as a versatile synthetic handle, particularly for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4] The carboxylic acid group, a common bioisostere, not only provides a key site for hydrogen bonding interactions with biological targets but also allows for further derivatization into esters, amides, and other functional groups.[5]
Structural Representation
The fundamental structure is depicted below, with IUPAC numbering to facilitate spectral assignments and reactivity discussions.
Caption: Structure of 5-Bromoquinoline-3-carboxylic acid with IUPAC numbering.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromoquinoline-3-carboxylic acid | N/A |
| CAS Number | 1416438-47-5 | [1][2][6] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [1][7][8] |
| Boiling Point | 403.1 ± 30.0 °C (Predicted) | [1] |
| Appearance | Expected to be a solid at room temperature | [9][10] |
Spectroscopic Characterization: A Self-Validating Workflow
Accurate structural confirmation is paramount. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the unambiguous identification and purity assessment of 5-Bromoquinoline-3-carboxylic acid.
Caption: Logical workflow for the structural elucidation of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by the characteristic absorptions of the carboxylic acid moiety.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[11][12] |
| ~1710 | C=O stretch (Carbonyl) | Strong, Sharp | Characteristic of a carbonyl in a carboxylic acid that is conjugated with an aromatic system.[12][13] |
| ~1600, ~1450 | C=C and C=N stretches (Aromatic) | Medium to Weak | Typical absorptions for the quinoline ring system. |
| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | Corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxyl group.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the molecule's carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the C3-carboxylic acid, and the C5-bromine atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of 5-Bromoquinoline-3-carboxylic acid.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is often chosen for carboxylic acids due to its ability to solubilize polar compounds and shift the exchangeable -COOH proton into an observable region.
-
Internal Standard: The residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) serves as a reliable internal reference.
-
Acquisition: Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). A greater number of scans may be needed for the ¹³C spectrum due to the low natural abundance of the isotope.[14]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~9.2 | d | ~2.0 | Deshielded by adjacent nitrogen and C3-COOH. Shows small coupling to H-4. |
| H-4 | ~8.8 | d | ~2.0 | Deshielded by adjacent nitrogen and peri-effect from C5-Br. Shows small coupling to H-2. |
| H-6 | ~8.2 | d | ~8.0 | Influenced by the C5-Br. Coupled to H-7. |
| H-7 | ~7.8 | t | ~8.0 | Shows coupling to both H-6 and H-8. |
| H-8 | ~8.0 | d | ~8.0 | Deshielded by proximity to the quinoline nitrogen. Coupled to H-7. |
| -COOH | >12.0 | br s | N/A | Highly deshielded, acidic proton. Signal is often broad and its position is concentration-dependent.[15] |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon | Predicted Shift (δ, ppm) | Rationale |
| C-2 | ~152 | Highly deshielded due to proximity to nitrogen. |
| C-3 | ~125 | Site of COOH substitution. |
| C-4 | ~138 | Deshielded by nitrogen and C5-Br. |
| C-4a | ~128 | Bridgehead carbon. |
| C-5 | ~120 | Directly attached to bromine (heavy atom effect). |
| C-6 | ~135 | Electron density withdrawn by C5-Br. |
| C-7 | ~129 | Least affected carbon on the benzene ring. |
| C-8 | ~130 | Influenced by proximity to nitrogen. |
| C-8a | ~148 | Bridgehead carbon, deshielded by nitrogen. |
| -COOH | ~167 | Typical chemical shift for a carboxylic acid carbon.[15] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition, providing definitive evidence of the compound's identity.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻.
-
Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain a highly accurate mass measurement, allowing for molecular formula confirmation.
Expected Mass Spectrum Data
-
Molecular Ion: The most critical feature is the isotopic pattern for bromine. The spectrum will show two major peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the ⁸¹Br isotope.[14]
-
[M+H]⁺ (for C₁₀H₇⁷⁹BrNO₂⁺): Expected m/z ≈ 252.97
-
[M+H]⁺ (for C₁₀H₇⁸¹BrNO₂⁺): Expected m/z ≈ 254.97
-
-
Key Fragmentation: Common fragmentation pathways for quinoline carboxylic acids involve the neutral loss of water ([M+H - H₂O]⁺) and the loss of the carboxyl group as CO₂ ([M+H - CO₂]⁺) or the entire COOH radical.[16] A peak corresponding to the loss of the COOH group (M-45) is often observed.[17]
Chemical Reactivity and Synthetic Utility
The utility of 5-Bromoquinoline-3-carboxylic acid as a synthetic intermediate stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites and associated synthetic transformations.
-
Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters via Fischer esterification or by activation with agents like thionyl chloride (SOCl₂). Amide bond formation is achieved using standard coupling reagents (e.g., HATU, HOBt) to connect the quinoline scaffold to various amine-containing fragments.
-
Palladium-Catalyzed Cross-Coupling: The C5-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]
-
Synthesis: The synthesis of quinoline carboxylic acids can be approached through various established methods. A plausible route involves the oxidation of a corresponding 2-chloroquinoline-3-carbaldehyde, which can be synthesized from substituted acetanilides via the Vilsmeier-Haack reaction.[18] Another approach involves a palladium-catalyzed carbonyl insertion reaction on a 3-amino-5-bromoquinoline precursor.[19]
Applications in Drug Discovery and Materials Science
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. 5-Bromoquinoline-3-carboxylic acid serves as a key intermediate for compounds targeting a range of diseases.
-
Oncology: Quinoline derivatives are widely investigated as kinase inhibitors. The scaffold can be elaborated to target enzymes like Protein Kinase CK2, which is implicated in various cancers.[18][20]
-
Infectious Diseases: The quinoline ring is famously the core of anti-malarial drugs like chloroquine. This building block enables the synthesis of novel analogs to combat drug-resistant strains of malaria.[3][4]
-
Materials Science: The rigid, planar quinoline system and its potential for functionalization make its derivatives candidates for organic light-emitting diodes (OLEDs), sensors, and other electronic materials.[4]
Safety and Handling
While a specific safety data sheet for 5-Bromoquinoline-3-carboxylic acid is not widely available, data from closely related bromoquinoline and quinoline carboxylic acid compounds suggest appropriate precautions should be taken.
-
Hazard Classification (Anticipated): Based on analogs, the compound is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][21][22]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[23][24]
-
Handling: Avoid creating dust. Keep containers tightly closed when not in use. Store in a cool, dry place away from strong oxidizing agents.[24][25]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[23]
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